molecular formula C26H25ClN4O3 B2518377 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1357839-14-5

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2518377
CAS RN: 1357839-14-5
M. Wt: 476.96
InChI Key: CRHQKRUDXTURSZ-UHFFFAOYSA-N
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Description

The compound "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential anticancer properties. The related compounds have been synthesized and characterized for their cytotoxic effects on various cancer cell lines, including PANC-1, HepG2, and MCF7 . These compounds are part of a broader category of acetamide derivatives that have been explored for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves a linear synthesis approach, where novel 2-chloro N-aryl substituted acetamide derivatives are created . The process includes the use of 1,3,4-oxadiazole as a core structure, which is a common feature in medicinal chemistry due to its resemblance to biologically active heterocycles. The synthesis is characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis, ensuring the correct structure and purity of the compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic methods. For instance, the orientation of the chlorophenyl ring in a similar compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been determined to be at an angle of 7.1° with respect to the thiazole ring . This kind of structural information is crucial for understanding the molecular interactions and the potential binding modes of the compounds with their biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through cyclization reactions. For example, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides leads to the formation of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones . These reactions are typically carried out using acetic anhydride and are confirmed by spectral data, which is indicative of the formation of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their intermolecular interactions and crystal packing. For instance, in the crystal structure of a related compound, molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along the crystal axis . These properties can influence the solubility, stability, and bioavailability of the compounds, which are important factors in drug design and development.

Scientific Research Applications

α-Glucosidase Inhibition for Diabetes Management

Research on N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide has highlighted their potential as α-glucosidase inhibitors, making them promising candidates for the management of diabetes through the modulation of postprandial hyperglycemia. Molecular modeling and ADME predictions support these findings, indicating that similar compounds may be valuable leads in drug discovery for diabetes treatment (Iftikhar et al., 2019).

Corrosion Inhibition

Acetamide derivatives, including those synthesized via amidation reactions, have shown promise as corrosion inhibitors. These compounds have been tested on steel in acidic and oil medium environments, revealing their potential to significantly reduce corrosion rates, which could be beneficial in extending the life of metal structures and components (Yıldırım & Cetin, 2008).

Antibacterial and Anti-enzymatic Activities

Synthesis and evaluation of 1,3,4-oxadiazole and acetamide derivatives have shown antibacterial and anti-enzymatic activities. These compounds exhibit potential as inhibitors of bacterial growth and could provide a basis for the development of new antibacterial agents. This research underscores the versatility of 1,3,4-oxadiazole derivatives in combating microbial resistance (Nafeesa et al., 2017).

Enzyme Inhibition for Neurodegenerative Diseases

Studies on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have indicated their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. These findings suggest the potential of similar compounds in the development of treatments for neurodegenerative conditions (Rehman et al., 2013).

properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O3/c1-15(2)18-8-10-21(11-9-18)28-22(32)14-31-17(4)12-16(3)23(26(31)33)25-29-24(30-34-25)19-6-5-7-20(27)13-19/h5-13,15H,14H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQKRUDXTURSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(C)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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